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Introduction

SMARCBL1 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator Of Chromatin,
Subfamily B, Member 1), a core subunit of the SWI/SNF chromatin remodeling complex, is a
critical tumor suppressor.[1] Its inactivation, through biallelic loss-of-function mutations or
SS18-SSX gene fusion, is a defining feature of a range of aggressive malignancies, collectively
known as SMARCB1-perturbed cancers.[2] These include synovial sarcoma, malignant
rhabdoid tumors (MRT), epithelioid sarcomas, and poorly differentiated chordomas.[2] The loss
of SMARCBL1 function disrupts the canonical BAF (cBAF) complex, leading to a synthetic lethal
dependency on BRD9, a component of the non-canonical BAF (ncBAF) complex.[3] This
dependency presents a key therapeutic vulnerability.

(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional degrader of
BRD9.[4][5] It is a Bifunctional Degradation Activating Compound (BiDAC™) that induces the
degradation of BRD9 through the ubiquitin-proteasome system.[3][6] This technical guide
provides an in-depth overview of (S,R)-CFT8634, its mechanism of action, preclinical data, and
protocols for its use in studying SMARCB1-perturbed cancers.

Mechanism of Action

(S,R)-CFT8634 functions as a proteolysis-targeting chimera (PROTAC). It is comprised of a
moiety that binds to BRD9 and another that binds to the E3 ubiquitin ligase cereblon (CRBN).
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[2][7] By simultaneously binding to both BRD9 and CRBN, CFT8634 forms a ternary complex,
which leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
[2][3] This targeted degradation of BRD9 disrupts the function of the ncBAF complex, leading to
cell growth inhibition in SMARCB1-perturbed cancer cells that are dependent on BRD9 for

survival.[2]
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Mechanism of Action of (S,R)-CFT8634.
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Preclinical Data
In Vitro Activity

(S,R)-CFT8634 has demonstrated potent and selective degradation of BRD9 in various cancer
cell lines. The half-maximal degradation concentration (DC50) has been determined in several
synovial sarcoma and other SMARCB1-perturbed cell lines.

Cell Line Cancer Type DC50 (nM) Reference
Yamato-SS Synovial Sarcoma 2 [5]

G401 Rhabdoid Tumor 3

A204 Rhabdoid Tumor 5

HSSYII Synovial Sarcoma 2.7 [7]

In Vivo Activity

Oral administration of (S,R)-CFT8634 has been shown to lead to robust, dose-dependent
degradation of BRD9 in xenograft models of SMARCB1-perturbed cancers. This degradation
translates to significant and dose-dependent inhibition of tumor growth.[5] In a patient-derived
xenograft (PDX) model of synovial sarcoma, treatment with CFT8634 resulted in durable tumor
regressions.

Model Cancer Type Dosing Outcome Reference
Synovial _ Durable tumor
PDX SA13412 Oral, daily )
Sarcoma regressions
Multiple 3 or 10 mg/kg, Tumor growth
NCI-H929 _ S [8]
Myeloma oral, daily inhibition
Multiple 10, 15, or 30 Tumor growth
RPMI-8226 , S [8]
Myeloma mg/kg, oral, daily  inhibition
Pharmacokinetics
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Pharmacokinetic studies in mice have shown that (S,R)-CFT8634 is orally bioavailable.[4]
Clinical data from the Phase 1/2 trial (NCT05355753) have demonstrated dose-proportional
human plasma exposure.[1][9]

Ke

Species Route Dose i Reference
Parameters

Mouse v 2 mg/kg - [4]

Mouse PO 10 mg/kg F (%) available [4]
Dose-

Human Oral Escalating doses  proportional [1][9]
exposure

Signaling Pathways

The loss of SMARCB1 perturbs several signaling pathways crucial for cell cycle control and
development. In SMARCB1-deficient cancers, the dependency on BRD9 suggests that BRD9-
containing NcBAF complexes play a critical role in maintaining the expression of genes
essential for tumor cell survival. By degrading BRD9, (S,R)-CFT8634 is hypothesized to
counteract the oncogenic signaling driven by SMARCBL loss.
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SMARCBL1 Signaling and CFT8634 Intervention.
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Experimental Protocols

The following are generalized protocols for key experiments to evaluate (S,R)-CFT8634.
Specific conditions may need to be optimized for different cell lines and experimental setups.

BRD9 Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells
treated with (S,R)-CFT8634.

Materials:

SMARCB1-perturbed cancer cell line (e.g., Yamato-SS, G401)
« (S,R)-CFT8634

e DMSO (vehicle control)

e Cell culture medium and supplements

o Phosphate-buffered saline (PBS)

o RIPA lysis buffer with protease inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-BRD9, anti-GAPDH or anti-3-actin (loading control)
o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate

Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells
with varying concentrations of (S,R)-CFT8634 or DMSO for the desired time (e.g., 4, 8, 24
hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

SDS-PAGE and Western Blotting:

o

Normalize protein amounts for all samples.

o Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane and incubate with ECL substrate.

o Visualize protein bands using an imaging system.

o Strip the membrane and re-probe with a loading control antibody to ensure equal protein
loading.

(Seed and Treat Cells)—b(Lyse CellsHQuamify Protein —D(SDS-PAGEHWestem Blot TransfeD—D(Amibody IncubatioHDelection & Analysis)
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Western Blot Workflow.

Cell Viability Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability following
treatment with (S,R)-CFT8634.

Materials:

SMARCB1-perturbed cancer cell line

(S,R)-CFT8634

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., DMSO or SDS-HCI)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of (S,R)-CFT8634 for a specified
period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to convert MTT to formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells.

In Vivo Xenograft Study
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This protocol describes the evaluation of (S,R)-CFT8634's anti-tumor efficacy in a mouse
xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID)

SMARCB1-perturbed cancer cells (e.g., synovial sarcoma PDX)

(S,R)-CFT8634 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of
the mice.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).

e Randomization and Treatment: Randomize mice into treatment and control groups.
Administer (S,R)-CFT8634 or vehicle orally at the desired dose and schedule.

e Tumor Measurement: Measure tumor volume with calipers at regular intervals.

o Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume
limit, study duration).

o Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for
analysis of BRD9 levels by Western blot or immunohistochemistry to confirm target
engagement.
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In Vivo Xenograft Study Workflow.

Conclusion
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(S,R)-CFT8634 is a promising therapeutic agent for the treatment of SMARCB1-perturbed
cancers. Its mechanism of action, which involves the targeted degradation of the synthetic
lethal target BRD9, provides a clear rationale for its use in this patient population. The
preclinical data demonstrate its potent anti-tumor activity both in vitro and in vivo. The
experimental protocols provided in this guide offer a framework for researchers to further
investigate the therapeutic potential of (S,R)-CFT8634 and to explore its effects on the complex
signaling networks dysregulated in SMARCB1-deficient malignancies. Further studies are
warranted to fully elucidate the downstream effects of BRD9 degradation and to identify
potential combination strategies to enhance the efficacy of this novel therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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